

Application Notes: In Vivo Tumor Imaging Using IR-251

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For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-251 is a novel, multifunctional near-infrared (NIR) fluorescent probe with a unique mitochondrion-targeting mechanism. This attribute makes it a promising candidate for both the imaging and therapeutic intervention of solid tumors. Its ability to selectively accumulate in cancer cells and induce anti-tumor effects positions it as a valuable tool in preclinical cancer research and drug development. These application notes provide a comprehensive overview of **IR-251**, its mechanism of action, and protocols for its use in in vivo tumor imaging.

Principle of Operation

IR-251 functions as a theranostic agent, combining diagnostic imaging with therapeutic action. The probe's selective accumulation in tumor mitochondria is mediated by organic anion-transporting polypeptides (OATPs), which are often overexpressed on the surface of cancer cells.[1]

Once inside the mitochondria, **IR-251** exerts a dual function:

- Fluorescence Imaging: As a NIR fluorophore, **IR-251** enables deep-tissue imaging with a high signal-to-noise ratio, allowing for the visualization of tumor masses.
- Therapeutic Activity: **IR-251** induces mitochondrial damage and promotes the overproduction of reactive oxygen species (ROS) by inhibiting peroxisome proliferator-activated receptor-



gamma (PPARy).[1][2] This cascade of events leads to the inhibition of the β -catenin signaling pathway, which is crucial for cell proliferation and metastasis, ultimately suppressing tumor growth.[1][2][3]

Key Advantages of IR-251

- High Tumor Specificity: Targets mitochondria in cancer cells via OATPs, leading to selective accumulation.[1][4]
- Dual Functionality: Acts as both an imaging agent and a therapeutic probe.[2][5]
- Deep Tissue Penetration: As a NIR probe, it allows for imaging deeper into tissues compared to probes in the visible spectrum.
- Potential for Monitoring Therapeutic Efficacy: The imaging component can potentially be used to monitor the therapeutic effects of the probe itself or other co-administered drugs.

Limitations

- Aggregation-Caused Quenching (ACQ): Like other cyanine dyes, IR-251 may be susceptible
 to fluorescence quenching at high concentrations, which could impact imaging signal
 intensity.[6]
- Limited Data on Pharmacokinetics: Detailed pharmacokinetic and biodistribution data are not widely available, necessitating empirical optimization for different tumor models.

Data Presentation

Table 1: Properties of IR-251



Property	Description	Reference	
Probe Type	Near-Infrared (NIR) Fluorescent Probe	[1][7]	
Target	Mitochondria	[1][3][4][7]	
Uptake Mechanism	Organic Anion-Transporting Polypeptides (OATPs)	[1]	
Therapeutic Target	Peroxisome Proliferator- Activated Receptor-gamma (PPARy)	[1][2]	
Downstream Effects	ROS Overproduction, Inhibition of β-catenin Signaling	[1][2][3]	
Application	In Vivo Tumor Imaging and Inhibition of Tumor Proliferation and Metastasis	[2][7]	

Signaling Pathway of IR-251 in Tumor Cells



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Caption: Mechanism of IR-251 in tumor cells.

Experimental Protocols

Protocol 1: In Vivo Tumor Imaging in a Xenograft Mouse Model



This protocol provides a general guideline for using **IR-251** for in vivo imaging of subcutaneous tumors in a mouse model. Optimization will be required for specific cell lines and imaging systems.

Materials:

- IR-251 fluorescent probe
- Tumor-bearing mice (e.g., subcutaneous xenograft model)
- Sterile PBS (phosphate-buffered saline) or other appropriate vehicle
- In vivo fluorescence imaging system with appropriate NIR filters
- Anesthesia (e.g., isoflurane)

Procedure:

- Probe Preparation:
 - Reconstitute lyophilized IR-251 in a suitable solvent (e.g., DMSO) to create a stock solution.
 - Further dilute the stock solution in sterile PBS to the desired final concentration for injection. The final concentration of the organic solvent should be minimized to avoid toxicity.
- · Animal Preparation:
 - Anesthetize the tumor-bearing mouse using a calibrated vaporizer with isoflurane.
 - Confirm proper anesthetization by lack of pedal reflex.
 - Place the mouse on the imaging stage of the in vivo imaging system.
- Probe Administration:



Administer the prepared IR-251 solution to the mouse via intravenous (tail vein) injection.
 The optimal dose should be determined empirically, but a starting point of 1-10 mg/kg body weight is common for NIR dyes.

Image Acquisition:

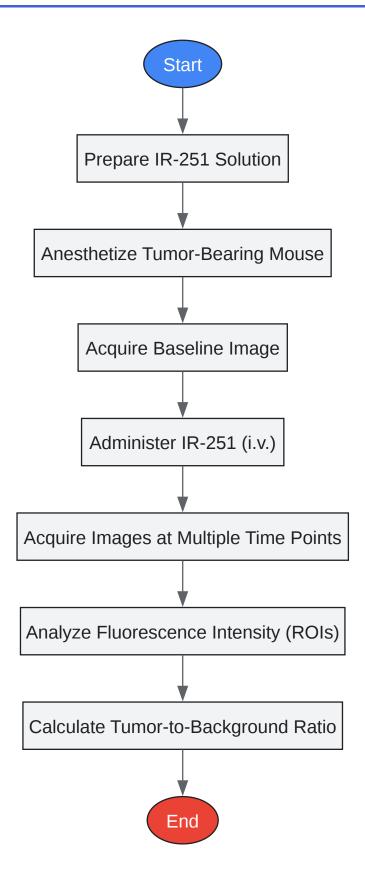
- Acquire a pre-injection (baseline) image of the mouse.
- Acquire images at multiple time points post-injection (e.g., 1, 4, 8, 12, 24, and 48 hours) to determine the optimal imaging window for maximal tumor-to-background contrast.
- Use an appropriate excitation and emission filter set for IR-251. While specific
 wavelengths are not provided in the search results, typical NIR dyes have excitation in the
 700-800 nm range and emission in the 750-900 nm range.

Data Analysis:

- Use the imaging system's software to draw regions of interest (ROIs) around the tumor and a contralateral, non-tumor-bearing area (for background).
- Quantify the average fluorescence intensity in the ROIs at each time point.
- Calculate the tumor-to-background ratio to assess the specificity of the probe.

Experimental Workflow for In Vivo Imaging





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Caption: Workflow for in vivo tumor imaging with IR-251.



Table 2: Example Data Table for In Vivo Imaging Experiment

Time Point (hours)	Average Tumor Fluorescence (a.u.)	Average Background Fluorescence (a.u.)	Tumor-to- Background Ratio
0 (Pre-injection)			
1	_		
4			
8	_		
12	_		
24	_		
48	_		

a.u. = arbitrary units

Conclusion

IR-251 is a promising NIR fluorescent probe for in vivo tumor imaging due to its unique mitochondrion-targeting mechanism and dual theranostic capabilities. The provided protocols and information serve as a starting point for researchers to explore the potential of **IR-251** in their preclinical cancer models. Further investigation and optimization are necessary to fully characterize its properties and establish standardized protocols for various applications.

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